molecular formula C11H12N2O3S B12633786 N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide CAS No. 921766-36-1

N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide

Cat. No.: B12633786
CAS No.: 921766-36-1
M. Wt: 252.29 g/mol
InChI Key: ZCJSVGMLSJCJEV-UHFFFAOYSA-N
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Description

N-(4-Ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide is a chemical compound of significant interest in organic and medicinal chemistry research. This molecule features a 4,5-dihydro-1,3-oxazole (oxazoline) ring system, a five-membered N-heterocycle known to be a key structural motif in various biologically active molecules and natural products . The oxazoline ring is substituted with an ethenyl group at the 4-position, providing a versatile handle for further chemical modification through reactions such as polymerization or cross-coupling. The 2-position of the heterocycle is linked to a benzenesulfonamide group, a functional group widely recognized in drug discovery for its ability to confer pharmacological activity, particularly as an enzyme inhibitor . The primary research applications of this compound are derived from its unique molecular architecture. The presence of the benzenesulfonamide group suggests potential for investigation as a scaffold for developing enzyme inhibitors . Benzenesulfonamide-containing compounds have demonstrated therapeutic potential in targeting a range of disorders, including epilepsy and convulsions, through mechanisms such as sodium channel modulation . Furthermore, the compound serves as a valuable synthetic intermediate. The ethenyl group can participate in various chemical transformations, while the oxazoline ring can act as a directing group in metal-catalyzed reactions or as a protecting group for carboxylic acids, making it a versatile building block for the synthesis of more complex molecules . Researchers can utilize this compound to explore new chemical space in the development of novel therapeutic agents and functional materials. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

921766-36-1

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H12N2O3S/c1-2-9-8-16-11(12-9)13-17(14,15)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,12,13)

InChI Key

ZCJSVGMLSJCJEV-UHFFFAOYSA-N

Canonical SMILES

C=CC1COC(=N1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Method A: Condensation Reaction

This method involves the condensation of 4-ethenyl-4,5-dihydro-1,3-oxazole with benzenesulfonamide.

Reagents and Conditions:

Procedure:

  • Dissolve both starting materials in the solvent.
  • Add the acidic catalyst and heat the mixture to reflux.
  • After completion, cool the mixture and precipitate the product by adding water.
  • Filter and purify through recrystallization.

Yield and Characterization:
This method typically yields moderate to high purity products (around 60–80%). Characterization can be performed using NMR and IR spectroscopy to confirm the structure.

Method B: Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity for its efficiency and speed.

Reagents and Conditions:

Procedure:

  • Mix the starting materials in DMF in a microwave vessel.
  • Subject to microwave irradiation at controlled temperatures.
  • Allow cooling and precipitate product using water.
  • Purify via recrystallization or column chromatography.

Yield and Characterization:
This method can achieve yields of up to 90% with rapid reaction times. Structural confirmation is again performed using spectroscopic methods.

Method C: One-Pot Synthesis

A more complex but efficient method that combines multiple steps into one reaction.

Reagents and Conditions:

  • Starting Materials:
    • Aldehyde (for oxazole formation)
    • Sulfonamide
    • Base (e.g., sodium ethoxide)

Procedure:

  • In a single flask, react the aldehyde with sodium ethoxide to form an intermediate oxazole.
  • Add benzenesulfonamide directly to this mixture.
  • Stir under reflux conditions until completion.
  • Isolate and purify the product using standard techniques.

Yield and Characterization:
This approach can yield products with purities exceeding 85%. The use of one-pot synthesis simplifies the process significantly while maintaining high efficiency.

Comparative Analysis of Methods

Method Yield (%) Time Required Purity (%) Advantages Disadvantages
Condensation Reaction 60–80 2–4 hours Moderate Simple setup Longer reaction time
Microwave-Assisted Up to 90 10–15 minutes High Fast reaction time Requires specialized equipment
One-Pot Synthesis >85 Variable High Streamlined process More complex reaction mechanism

Chemical Reactions Analysis

Types of Reactions

N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: The ethenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The benzenesulfonamide moiety enhances the compound’s ability to interact with biological systems through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide with related compounds:

Compound Name Oxazole/Oxadiazole Substituents Sulfonamide Modifications Key Functional Groups
This compound (Target) 4-ethenyl, 4,5-dihydro-oxazole None Ethenyl (potential for polymerization)
N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a) 5-ethylthio-1,3,4-oxadiazole Benzamide linkage Ethylthio, oxadiazole
4-Amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide (Sulfamoxole) 4,5-dimethyl-oxazole Amino group at para position Dimethyl oxazole (antibiotic scaffold)
N-{2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyltriazin-3-amine 4-tert-butyl-oxazoline, triazine ring Triazine-amine linkage Chiral tert-butyl, π-stacking capability
TAS1553 {5-chloro-2-{N-[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]sulfamoyl}benzamide} 5-oxo-4,5-dihydro-1,3,4-oxadiazole Chlorobenzamide, fluorinated aryl group Anticancer enzyme inhibitor

Key Observations :

  • The ethenyl group in the target compound is unique compared to alkyl (e.g., ethylthio , tert-butyl ), or aromatic substituents (e.g., triazine ). This group may enhance reactivity in polymerization or covalent drug-target interactions.
  • Sulfamoxole () lacks the oxazoline ring’s saturation and instead features a fully aromatic dimethyl-oxazole, a classic sulfonamide antibiotic scaffold.

Key Findings :

  • The target compound’s synthesis may parallel methods in and , which use cyclization with CS₂/KOH or pyridine-mediated reactions .
  • Palladium-catalyzed coupling () is critical for introducing chirality in catalytic ligands.

Key Insights :

  • The target compound’s ethenyl group may modulate binding affinity compared to ethylthio or dimethyl analogs.
  • Oxazole-oxadiazole hybrids (e.g., TAS1553 ) demonstrate the scaffold’s versatility in targeting enzymes.

Biological Activity

N-(4-ethenyl-4,5-dihydro-1,3-oxazol-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC11_{11}H12_{12}N2_{2}O2_{2}S
Molecular Weight232.29 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of corresponding sulfonamide derivatives with oxazole precursors. The synthetic routes often utilize various coupling agents and solvents to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity : A series of oxazole derivatives were tested against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50_{50} values ranged from 0.65 µM to 15.63 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism underlying the anticancer activity appears to involve the induction of apoptosis through the activation of p53 pathways and caspase-dependent pathways .
  • Selectivity : Some derivatives showed selective inhibition of carbonic anhydrases (CA IX and CA XII), which are often overexpressed in tumors, suggesting a targeted therapeutic approach .

Other Biological Activities

In addition to anticancer properties, compounds in this class may also exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various strains, although specific data on this compound is limited.
  • Anti-inflammatory Effects : Some sulfonamide derivatives have shown promise in reducing inflammation markers in vitro.

Case Studies

A notable study investigated a series of oxazoles with varying substituents on their benzene rings. The findings highlighted that:

CompoundCell LineIC50_{50} (µM)Mechanism
Compound AMCF-70.65Apoptosis via p53 activation
Compound BHeLa2.41Caspase pathway activation
N-(4-Ethenyl...)A54915.63CA inhibition

These results underscore the potential for structural modifications to enhance biological activity.

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